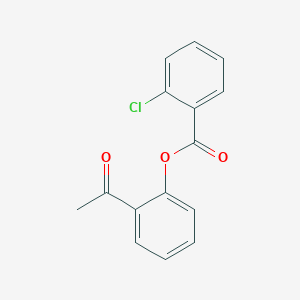

2-acetylphenyl 2-chlorobenzoate

Overview

Description

Molecular Structure Analysis

The molecular structure of “2-acetylphenyl 2-chlorobenzoate” is not directly available. However, the molecular formula of “2-acetylphenyl 4-chlorobenzoate” is reported as C15H11ClO3 with an average mass of 274.699 Da . The molecular formula of “2-acetylphenyl benzoate” is reported as C15H12O3 with an average mass of 240.254 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available. However, the average mass of “2-acetylphenyl 4-chlorobenzoate” is reported as 274.699 Da , and that of “2-acetylphenyl benzoate” is reported as 240.254 Da .

Scientific Research Applications

Environmental Degradation Studies

- Reductive Dehalogenation : Research demonstrates the biotransformation of chlorophenols in methanogenic sediment, leading to the formation of chlorobenzoates like 2-chlorobenzoate. This study provides insights into the environmental fate of chlorinated pollutants and their degradation mechanisms (Becker, Stahl, & Rittmann, 1999).

- Anaerobic Degradation : Studies on the degradation of chlorophenols and chlorobenzoates in various aquatic sediments under different conditions highlight the microbial degradation pathways of compounds like 2-chlorobenzoate, which is structurally related to 2-acetylphenyl 2-chlorobenzoate (Genthner, Price, & Pritchard, 1989).

Synthesis and Industrial Applications

- Production of Diclofenac Sodium : The synthesis of 2-chlorobenzoic acid, a key intermediate for producing diclofenac sodium, involves the oxidation of chlorinated toluenes. This process reflects the industrial significance and synthetic pathways related to compounds like this compound (Bushuiev, Halstian, & Kotova, 2020).

Biochemical Research and Applications

- Antimicrobial Properties : Arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, a structural component similar to this compound, have been synthesized and tested for their antimicrobial properties, showing potential in medical and biochemical research (Baranovskyi et al., 2018).

Pharmaceutical and Medical Research

- Prostatic Acid Phosphatase Assay : Derivatives of acetylphenyl phosphate, closely related to this compound, have been used in assays for serum prostatic acid phosphatase, illustrating the compound's relevance in medical diagnostics (Osawa et al., 1995).

Mechanism of Action

The mechanism of action of “2-acetylphenyl 2-chlorobenzoate” is not directly available. However, the addition of a boronic acid (BA) moiety at the ortho position of benzaldehyde or acetophenone markedly improves the thermodynamic stability over a pH range of 6–10 via iminoboronate formation .

Safety and Hazards

The safety data and hazards associated with “2-acetylphenyl 2-chlorobenzoate” are not directly available. However, similar compounds like “2-chlorobenzoic acid” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “2-acetylphenyl 2-chlorobenzoate” could involve exploring its potential applications in various fields. For instance, a new protocol for total synthesis of natural product frutinone A was accomplished in three steps by using inexpensive 2′-hydroxyacetophenone as starting material .

properties

IUPAC Name |

(2-acetylphenyl) 2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)11-6-3-5-9-14(11)19-15(18)12-7-2-4-8-13(12)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUCFGXPKJKSGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)

![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5345477.png)

![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)

![6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)

![N-(2,3-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5345497.png)

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)

![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)

![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)

![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)

![7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5345553.png)

![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)